molecular formula C20H17Cl2N3O3 B2730143 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide CAS No. 1427678-83-8

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide

Cat. No. B2730143
CAS RN: 1427678-83-8
M. Wt: 418.27
InChI Key: WKQMZRWYLJGUTO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide, also known as CQMA, is a synthetic compound that belongs to the quinoline family. It is a potential drug candidate due to its various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide is not fully understood. However, it has been suggested that 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For instance, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory mediators. Additionally, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been shown to inhibit the activity of mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been shown to exhibit various biochemical and physiological effects. For instance, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been reported to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are involved in the inflammatory response. Moreover, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. Additionally, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been reported to inhibit the replication of hepatitis C virus by targeting the viral RNA polymerase.

Advantages and Limitations for Lab Experiments

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has several advantages for lab experiments. Firstly, it is a synthetic compound that can be easily synthesized in the lab. Secondly, it exhibits various biological activities, making it a potential drug candidate for various diseases. However, there are some limitations associated with 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide. Firstly, its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Secondly, its toxicity profile and pharmacokinetics are not well characterized, which limits its clinical development.

Future Directions

There are several future directions for the study of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide. Firstly, further studies are needed to elucidate its exact mechanism of action and optimize its therapeutic potential. Secondly, its toxicity profile and pharmacokinetics need to be better characterized to evaluate its clinical potential. Moreover, the anti-viral activity of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide needs to be further studied to evaluate its potential as an anti-viral drug. Additionally, the development of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide derivatives with improved biological activities and pharmacokinetics is an area of future research.

Synthesis Methods

The synthesis of 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide involves the reaction between 6-methoxy-2-chloroquinoline-3-carboxylic acid and 2-chloro-5-aminobenzamide in the presence of acetic anhydride and pyridine. The reaction mixture is stirred at room temperature for 24 hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been reported to have anti-tumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, 2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide has been shown to have anti-viral activity against hepatitis C virus and dengue virus.

properties

IUPAC Name

2-chloro-N-[2-chloro-5-(propanoylamino)phenyl]-6-methoxyquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3/c1-3-18(26)23-12-4-6-15(21)17(10-12)25-20(27)14-9-11-8-13(28-2)5-7-16(11)24-19(14)22/h4-10H,3H2,1-2H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQMZRWYLJGUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=C(N=C3C=CC(=CC3=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chloro-5-propanamidophenyl)-6-methoxyquinoline-3-carboxamide

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